Chaetiacandin

Antifungal susceptibility testing Candida albicans MIC determination

Need a potent, selective inhibitor of fungal β-(1,3)-D-glucan synthase without polyene toxicity? Chaetiacandin offers in vitro activity surpassing amphotericin B against Candida albicans, yet shows very low acute toxicity. - **Key Application**: In vitro enzyme assays & time-kill studies (avoid serum-containing media due to protein binding). - **Comparative Value**: Excellent reference standard for SAR campaigns vs. papulacandin B. - **Supply**: Available for research use; not for human therapeutic applications.

Molecular Formula C43H60O16
Molecular Weight 832.9 g/mol
Cat. No. B15582739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChaetiacandin
Molecular FormulaC43H60O16
Molecular Weight832.9 g/mol
Structural Identifiers
InChIInChI=1S/C43H60O16/c1-3-5-7-9-10-12-16-20-33(50)55-26-31(49)39-36(52)37(53)43(58-39)59-40-32(25-45)56-41(35-27(24-44)22-29(47)23-30(35)48)38(54)42(40)57-34(51)21-17-13-15-19-28(46)18-14-11-8-6-4-2/h8,10-18,20-23,28,31-32,36-49,52-54H,3-7,9,19,24-26H2,1-2H3/b11-8-,12-10-,15-13+,18-14+,20-16-,21-17-/t28-,31-,32+,36-,37+,38-,39-,40+,41-,42+,43+/m1/s1
InChIKeyPIUMRJOLAWVICO-KRQNBIEQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chaetiacandin: Potency and Low Toxicity


Chaetiacandin (CAS 96989-32-1) is a liposaccharide antifungal antibiotic belonging to the papulacandin structural class [1]. It is a fermentation product isolated from cultures of the fungi *Monochaetia dimorphospora* and *Chaetomium globosum*, with a defined molecular formula of C₄₃H₆₀O₁₆ and a molecular weight of 832.92 g/mol [2]. Its core mechanism is the inhibition of fungal β-(1,3)-D-glucan synthase, a target absent in mammalian cells, positioning it as a research tool for cell wall biosynthesis studies [3].

Chaetiacandin: Serum Sensitivity and Substitution Limitations


Chaetiacandin cannot be substituted by other β-glucan synthase inhibitors, including both commercial echinocandins and its closest structural analog papulacandin B, without compromising experimental outcomes. It belongs to the papulacandin-type class of glucan synthesis inhibitors, which are structurally distinct from echinocandin-type compounds [1]. More critically, within its own papulacandin class, the specific liposaccharide structure of Chaetiacandin confers a distinct antifungal potency profile. Its minimum inhibitory concentration (MIC) against *Candida* spp. is reported to be lower than that of the clinical standards amphotericin B and 5-fluorocytosine (5-FC) [2]. Additionally, its in vitro activity is severely attenuated by the presence of serum or blood, a phenomenon that may not be identical across all structural analogs and is a critical parameter for assay design [2]. Therefore, procurement of a generic 'glucan synthase inhibitor' or 'papulacandin' will not guarantee the specific bioactivity profile required for targeted research applications.

Chaetiacandin Comparator Data: MIC, Toxicity, and Spectrum


In Vitro Potency Against Candida albicans

The antifungal activity of Chaetiacandin is more potent than the established clinical agents amphotericin B and 5-fluorocytosine (5-FC) against *Candida* spp. [1]. This direct comparison provides a quantitative benchmark for researchers seeking a high-potency, non-azole, non-polyene tool compound.

Antifungal susceptibility testing Candida albicans MIC determination

Serum-Induced Activity Loss

Glucan synthesis inhibitors are grouped into two distinct structural classes: papulacandin-type and echinocandin-type compounds [1]. Chaetiacandin is definitively placed in the papulacandin-type class, differentiating it from all clinically available echinocandins (e.g., caspofungin, micafungin). This structural distinction is fundamental and drives differences in physical properties, spectrum, and resistance profiles.

β-glucan synthase inhibition Antifungal drug discovery Mechanism of action

Low Acute Toxicity in Murine Models

The antifungal activity of Chaetiacandin is markedly reduced in the presence of serum or blood [1]. This property is a key experimental consideration that distinguishes it from more stable, clinically-developed echinocandins. It highlights the compound's specific utility as a sensitive probe for studying the impact of serum proteins on antifungal efficacy.

In vitro assay development Serum effect Antifungal activity

Equipotency with Papulacandin B Establishes Intra-Class Benchmarking

Chaetiacandin demonstrates antifungal efficacy that is as effective as papulacandin B, its closest structural analog [1]. This equipotency establishes it as a valid and representative member of the papulacandin class for research purposes, allowing for comparative studies between the two related compounds.

Structure-activity relationship Papulacandin analog Antifungal potency

Low Acute Toxicity Profile: A Foundation for Advanced Studies

The acute toxicity of Chaetiacandin in preliminary in vivo studies is reported to be very low [1]. While no direct comparator data is provided in the source, this favorable safety observation is a critical piece of supporting evidence for its potential use in more advanced, in vivo model systems.

In vivo safety Acute toxicity Antifungal development

Chaetiacandin Research Applications


Glucan Synthase Inhibition Assays (Serum-Free)

Use Chaetiacandin as a high-potency positive control or experimental compound in in vitro antifungal susceptibility assays against *Candida* species. Its reported MIC is lower than both amphotericin B and 5-FC [1], making it an ideal benchmark for evaluating novel antifungal candidates.

In Vivo Toxicity and Safety Profiling

Employ Chaetiacandin as a key research tool to investigate the specific mechanism of papulacandin-type β-glucan synthase inhibitors, a class distinct from echinocandins [1]. This application is vital for understanding fungal cell wall biosynthesis and for developing new agents that may overcome echinocandin resistance.

SAR Studies in the Papulacandin Family

Due to its well-defined serum sensitivity [1], Chaetiacandin is optimally deployed in cell-free or serum-free biochemical assays designed to measure β-(1,3)-D-glucan synthase activity. This avoids the confounding factor of serum protein binding, ensuring clear and interpretable inhibition data.

SAR Studies with a Prototypical Papulacandin Scaffold

Utilize Chaetiacandin as a benchmark compound in structure-activity relationship (SAR) studies focused on the papulacandin class. Its documented equipotency with papulacandin B [1] makes it a reliable reference for comparing the activity and properties of newly synthesized papulacandin analogs.

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